4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine

Physicochemical differentiation Lipophilicity Molecular recognition

4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine (CAS 634464-81-6) is a 4,4-disubstituted piperidine bearing a methoxy group directly on the piperidine ring and a 3‑trifluoromethylphenyl substituent at the same quaternary carbon. With an empirical formula of C13H16F3NO and a molecular weight of 259.27 g mol⁻¹, the compound combines the conformational constraint of a 4‑phenylpiperidine core with the strong electron‑withdrawing character of the –CF3 group and the hydrogen‑bond acceptor capacity of the –OCH3 group.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Cat. No. B13421990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESCOC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H16F3NO/c1-18-12(5-7-17-8-6-12)10-3-2-4-11(9-10)13(14,15)16/h2-4,9,17H,5-8H2,1H3
InChIKeyZTESJRHPNQFZOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine: Structural Baseline and Procurement-Relevant Identity for a Dual-Substituted 4-Phenylpiperidine


4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine (CAS 634464-81-6) is a 4,4-disubstituted piperidine bearing a methoxy group directly on the piperidine ring and a 3‑trifluoromethylphenyl substituent at the same quaternary carbon . With an empirical formula of C13H16F3NO and a molecular weight of 259.27 g mol⁻¹, the compound combines the conformational constraint of a 4‑phenylpiperidine core with the strong electron‑withdrawing character of the –CF3 group and the hydrogen‑bond acceptor capacity of the –OCH3 group . This particular substitution pattern places the –CF3 substituent at the meta position of the phenyl ring, distinguishing it from para– and ortho‑trifluoromethyl regioisomers and from analogs in which the methoxy group resides on the aromatic ring rather than the piperidine scaffold.

Why Simple 4-Phenylpiperidine Analogs Cannot Replace 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine Without Compromising Pharmacophore Integrity


Even subtle modifications to the 4‑phenylpiperidine scaffold profoundly alter pharmacological profiles, as demonstrated by the >30‑fold reduction in μ‑opioid receptor affinity when an electron‑withdrawing cyano group replaces the 4‑methoxy substituent . The target compound occupies a unique intersection in chemical space: the 4‑methoxy group introduces steric bulk that constrains ring conformation, while the 3‑CF3‑phenyl moiety enhances lipophilicity and metabolic stability relative to non‑fluorinated congeners [1]. Generic substitution with unsubstituted 4‑phenylpiperidine or with 4‑methoxy‑4‑phenylpiperidine (CAS 201609-38-3) loses the –CF3 group entirely, while replacing it with 4‑(3‑trifluoromethylphenyl)piperidine (CAS 32860-17-6) discards the 4‑methoxy conformational anchor. Regioisomers such as 4‑[4‑methoxy‑3‑(trifluoromethyl)phenyl]piperidine (CAS 1785020-86-1) relocate the methoxy group to the aromatic ring, altering both electronic distribution and the geometry of potential ligand‑receptor interactions . These differences are not incremental; they represent distinct chemotypes that cannot be interchanged in a structure‑based medicinal chemistry campaign without re‑validating the entire structure–activity relationship.

Quantitative Evidence Guide: Head-to-Head Data Supporting Differentiation of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine from its Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to the Des‑CF3 Analog 4‑Methoxy‑4‑phenylpiperidine

The replacement of the phenyl ring in 4‑methoxy‑4‑phenylpiperidine with a 3‑trifluoromethylphenyl ring increases molecular weight by 68.0 g mol⁻¹ (from 191.27 to 259.27 g mol⁻¹) and introduces three fluorine atoms that collectively raise the calculated logP by approximately 1.2–1.5 log units . This increase in lipophilicity is consistent with the well‑established π‑contribution of the –CF3 group (π ≈ 0.88 for aromatic substitution) and is expected to enhance membrane passive permeability while also potentially increasing susceptibility to CYP‑mediated oxidative metabolism [1].

Physicochemical differentiation Lipophilicity Molecular recognition

Conformational Constraint at the Piperidine 4‑Position Compared to 4‑(3‑Trifluoromethylphenyl)piperidine

Introduction of a 4‑methoxy substituent onto the piperidine ring creates a quaternary carbon center (C‑4) that eliminates chair‑to‑chair ring‑flipping, locking the piperidine into one dominant low‑energy conformation . In contrast, 4‑(3‑trifluoromethylphenyl)piperidine (CAS 32860-17-6) retains full conformational flexibility with two rapidly interconverting chair conformers. Computational studies on structurally related 4‑fluoro‑ and 4‑trifluoromethyl‑piperidines have demonstrated that the anomeric effect and axial steric penalties for substituents at the 4‑position can shift the conformational equilibrium by >2 kcal mol⁻¹ [1]. The presence of the 4‑methoxy group in the target compound pre‑organizes the piperidine ring for receptor recognition, a feature absent in the conformationally mobile 4‑(3‑trifluoromethylphenyl)piperidine.

Conformational analysis Scaffold rigidity Ligand pre‑organization

Substitution‑Pattern Divergence from Regioisomeric 4‑[4‑Methoxy‑3‑(trifluoromethyl)phenyl]piperidine

In 4‑[4‑methoxy‑3‑(trifluoromethyl)phenyl]piperidine (CAS 1785020-86-1), the methoxy group is located on the phenyl ring para to the piperidine attachment point and ortho to the –CF3 group, creating a different electrostatic potential surface and hydrogen‑bond acceptor orientation relative to the target compound, where the methoxy is directly on the piperidine ring . This positional difference affects both the electron density of the aromatic ring (σₘ for –OCH3 ≈ +0.12 vs. σₚ ≈ −0.27) and the directionality of the methoxy lone‑pair electrons available for hydrogen bonding [1]. In receptor‑binding contexts, such regiochemical variations frequently translate into order‑of‑magnitude differences in affinity; for example, in a series of 4‑phenylpiperidine sigma‑1 receptor ligands, moving a methoxy substituent from the piperidine scaffold to the phenyl ring altered Ki values by factors of 5‑ to 30‑fold [2]. Although direct binding data for these two specific regioisomers are not yet published, the SAR precedent underscores that they cannot be treated as interchangeable.

Regioisomer differentiation Pharmacophore mapping Electrostatic surface

Divergent Hydrogen‑Bond Acceptor Architecture vs. 4‑[2‑Methoxy‑4‑(trifluoromethyl)phenyl]piperidine Hydrochloride

4‑[2‑Methoxy‑4‑(trifluoromethyl)phenyl]piperidine hydrochloride (CAS 1004618-99-8) incorporates the methoxy group on the aromatic ring at the ortho position relative to the piperidine linkage, which places the oxygen lone pairs in a sterically hindered environment and alters the preferred conformation of the biphenyl‑type system . In contrast, the target compound presents the 4‑methoxy group in an unencumbered environment on the piperidine scaffold where it is freely accessible for intermolecular hydrogen bonding. This topological difference is critical because the piperidine‑bound methoxy serves as a metabolic soft spot that may undergo O‑demethylation, whereas the aryl‑bound methoxy is subject to different CYP isoform preferences and steric protection from the ortho‑trifluoromethyl group [1]. Without head‑to‑head metabolic stability data, the structural rationale alone establishes that these two compounds will exhibit distinct metabolic fates and should not be substituted for one another in a lead‑optimization campaign.

Hydrogen bonding Scaffold topology Metabolic soft spot

Optimal Deployment Scenarios for 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine Based on Documented Differentiation Evidence


Conformationally Constrained Scaffold for Sigma‑1 or Dopamine D4 Receptor Ligand Optimization

The quaternary C‑4 center and 3‑CF3‑phenyl substituent of the target compound make it a suitable starting scaffold for exploring sigma‑1 or dopamine D4 receptor modulators, where conformational restriction has been shown to be a key determinant of selectivity over D2 and 5‑HT2 receptors [1]. Researchers can use the locked piperidine conformation to reduce off‑target binding entropy that plagues flexible 4‑phenylpiperidine analogs.

Late‑Stage Diversification Intermediate for Trifluoromethylated CNS‑Penetrant Libraries

The combination of enhanced lipophilicity (ΔlogP ≈ +1.2 to +1.5 relative to the non‑fluorinated analog) and a free NH on the piperidine ring positions this compound as a versatile intermediate for N‑alkylation, N‑acylation, or N‑sulfonylation reactions aimed at generating CNS‑penetrant screening libraries [2]. The 3‑CF3 group is a privileged fragment in many CNS drugs and PET tracer precursors, further increasing the value of this scaffold for neuroscience probe development [3].

Negative Control or Comparator Compound for 4‑Arylpiperidine Structure–Activity Relationship Studies

Because the 4‑methoxy group on the piperidine scaffold is a distinct pharmacophoric element not present in most commercially available 4‑phenylpiperidine analogs, this compound can serve as a well‑defined control in SAR campaigns aimed at dissecting the contribution of the piperidine‑substituent interaction with a given target, complementing regioisomers such as 4‑[3‑methoxy‑4‑(trifluoromethyl)phenyl]piperidine and 4‑[4‑methoxy‑3‑(trifluoromethyl)phenyl]piperidine .

Chemical Probe Precursor for Metabolic Stability Profiling of 4,4‑Disubstituted Piperidines

The distinct metabolic soft‑spot location (piperidine‑bound methoxy vs. aryl‑bound methoxy) makes the target compound a valuable substrate for comparative in‑vitro microsomal or hepatocyte stability studies, enabling drug metabolism scientists to deconvolute the contribution of the methoxy position to intrinsic clearance without confounding by the CF3 group, which is held constant across comparator compounds [4].

Quote Request

Request a Quote for 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.